molecular formula C22H19Cl2N3O5 B2528688 Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-74-7

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2528688
CAS No.: 899975-74-7
M. Wt: 476.31
InChI Key: CIFRVMKGKHWJSW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H19Cl2N3O5 and its molecular weight is 476.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

  • Ultrasound Irradiation in Synthesis : A study by Machado et al. (2011) demonstrates the use of ultrasound irradiation to efficiently synthesize a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields. This method significantly reduces reaction times, suggesting potential for the synthesis of complex molecules like Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate under ultrasound conditions (Machado et al., 2011).

Chemical Reactivity and Derivatives

  • Novel Heterocyclic Derivatives : Research by Awad et al. (1991) on the synthesis of novel heterocyclic-thieno[2,3-b]quinoline derivatives demonstrates the versatility in creating diverse structures from base compounds, which could imply similar possibilities for derivatizing this compound to explore new biological activities or material properties (Awad et al., 1991).

Potential Antimicrobial Applications

  • Antimicrobial Agents : Desai et al. (2007) synthesized new quinazoline compounds with potential antimicrobial activities, indicating that structurally complex molecules like this compound could also be explored for antimicrobial properties (Desai et al., 2007).

Crystal and Molecular Structure Analysis

  • Structural Analysis : Achutha et al. (2017) conducted a detailed structural analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, including crystal and molecular structure, Hirshfeld surface analysis, and antimicrobial activity studies. Such analyses are crucial for understanding the physicochemical properties and potential applications of complex molecules (Achutha et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is highly dependent on the compound’s structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. These are typically assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could include further studies to fully elucidate its properties, potential applications, and safety profile. It could also involve the development of new synthetic routes or the exploration of its potential uses in areas like medicine or materials science .

Properties

IUPAC Name

ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFRVMKGKHWJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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